Cuprizone

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

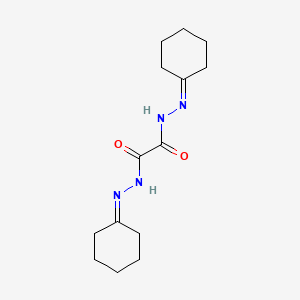

La cuprizona se sintetiza mediante la reacción de ciclohexanona con oxalildihidrazida. La reacción suele implicar los siguientes pasos:

Formación de oxalildihidrazida: La dihidrazida del ácido oxálico se prepara haciendo reaccionar hidrato de hidracina con oxalato de dietilo.

Reacción de condensación: La ciclohexanona se hace reaccionar entonces con oxalildihidrazida en condiciones ácidas para formar bis(ciclohexanona)oxalildihidrazona (cuprizona).

Métodos de producción industrial

La producción industrial de cuprizona sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores automatizados y sistemas de purificación es común en entornos industriales para lograr una calidad constante .

Análisis De Reacciones Químicas

Copper Chelation and Toxicity Mechanism

Cuprizone acts by chelating copper ions, which disrupts copper-dependent enzymatic functions within oligodendrocytes. The interaction between this compound and copper can lead to the formation of various complexes that contribute to oxidative stress and cell death.

-

Formation of Copper-Cuprizone Complexes : this compound forms stable complexes with copper ions, which can exist in different oxidation states. The complexation can lead to the generation of high-valent copper species, particularly Cu(III), which are implicated in oxidative damage through Fenton-type reactions .

-

Oxidative Stress : The this compound-copper complexes can induce lipid peroxidation and subsequent ferroptosis in oligodendrocytes, contributing to demyelination observed in vivo .

Metabolic Alterations Induced by this compound

Research has shown that this compound not only affects copper metabolism but also induces significant alterations in cellular metabolism:

-

One-Carbon and Amino Acid Metabolism : this compound exposure leads to widespread changes in one-carbon metabolism pathways and amino acid metabolism, potentially disrupting energy generation within cells .

-

Mitochondrial Dysfunction : this compound treatment has been associated with mitochondrial disturbances, including reduced activity of key mitochondrial enzymes such as cytochrome c oxidase and succinate dehydrogenase, which are crucial for ATP production .

Formulation Variability and Impurities

Different formulations of this compound have been shown to vary significantly in their purity and efficacy:

| Formulation | Purity (wt%) | Impurities |

|---|---|---|

| This compound A | ca. 98% | cyclohexanone (<1%), ethanol (<1%) |

| This compound B | >95% | cyclohexanone (ca. 3%), non-identified aliphatic compounds (<2%) |

| This compound C | ca. 98% | cyclohexanone (<1%), ethanol (<1%) |

| This compound D | ca. 98% | cyclohexanone (<1%), ethanol (<1%) |

| This compound E | ca. 98% | cyclohexanone (<1%), N,N-dimethylformamide (<1%) |

| This compound F | ca. 98% | cyclohexanone (<1%), ethanol (<1%) |

The differences in formulation can influence the degree of demyelination and associated histopathological changes observed in experimental models .

Histopathological Changes

This compound administration leads to significant histopathological changes characterized by:

-

Demyelination : Severe loss of myelin sheaths around axons in the corpus callosum after this compound treatment has been documented, with notable reductions in myelin protein gene expression occurring as early as one week post-treatment .

-

Oligodendrocyte Apoptosis : Activation of apoptotic pathways in oligodendrocytes is a critical feature of this compound toxicity, with activated caspase-3 observed during early stages of treatment .

Behavioral and Functional Outcomes

Behavioral assessments following this compound exposure reveal deficits consistent with demyelination:

-

Mice subjected to this compound show impaired motor coordination and cognitive deficits, correlating with the extent of demyelination observed histologically .

Protective Mechanisms and Interventions

Research into potential protective mechanisms against this compound-induced toxicity has explored various interventions:

Aplicaciones Científicas De Investigación

Key Research Applications

-

Demyelination Studies :

- Cuprizone is widely used to create demyelination models in mice, allowing researchers to study the effects of various compounds on demyelination and subsequent remyelination. The model has been shown to replicate key features of multiple sclerosis, including inflammatory responses and neurodegeneration .

- Therapeutic Testing :

- Neuroinflammation Research :

-

Comparative Studies :

- Recent studies have compared different formulations of this compound (e.g., powdered vs. pelleted) to assess their efficacy in inducing demyelination. Findings indicate that pelleted formulations may provide more consistent results in terms of inducing pathological changes, such as astrogliosis and microglial activation .

Case Studies and Findings

Mecanismo De Acción

La cuprizona ejerce sus efectos principalmente a través de su capacidad para quelar iones de cobre. Esta quelación altera las enzimas y procesos dependientes del cobre, lo que provoca estrés oxidativo y daño celular. En el sistema nervioso central, la quelación del cobre inducida por la cuprizona provoca la apoptosis de los oligodendrocitos y la consiguiente desmielinización . Los objetivos moleculares incluyen enzimas como la superóxido dismutasa 1 (SOD1) y la citocromo oxidasa .

Comparación Con Compuestos Similares

La cuprizona es única en su capacidad para inducir desmielinización sin causar déficits motores graves, a diferencia de otros modelos como la encefalomielitis alérgica experimental (EAE) . Algunos compuestos similares incluyen:

Trietilentetramina (TETA): Otro quelante de cobre utilizado en estudios del metabolismo del cobre.

D-Penicilamina: Se utiliza en el tratamiento de la enfermedad de Wilson, un trastorno genético del metabolismo del cobre.

Tetratiomolibdato de amonio: Se utiliza en el tratamiento de la toxicidad del cobre.

La acción específica de la cuprizona sobre los oligodendrocitos y su capacidad para modelar la desmielinización la convierten en una herramienta valiosa en la investigación neurológica.

Actividad Biológica

Cuprizone, scientifically known as bis(cyclohexanone)oxaldihydrazone, is a copper chelator widely utilized in research as a model for demyelination and remyelination processes in the central nervous system (CNS). Its biological activity primarily involves the induction of oligodendrocyte death, demyelination, and subsequent remyelination, making it a valuable tool for studying multiple sclerosis (MS) and related neurodegenerative conditions. This article delves into the mechanisms of action, experimental findings, and implications of this compound in biological research.

This compound exerts its effects through several biological pathways:

- Copper Chelation : this compound binds to copper ions, disrupting normal copper homeostasis in cells. This action leads to oxidative stress and cellular dysfunction, particularly affecting oligodendrocytes, which are crucial for myelin formation .

- Ferroptosis Induction : Recent studies indicate that this compound's copper chelation may also cause dysregulation of iron homeostasis, resulting in ferroptosis—a form of regulated cell death associated with lipid peroxidation. This mechanism contributes to oligodendrocyte loss and demyelination .

- Inflammatory Response : this compound administration activates microglia and astrocytes within the CNS. These glial cells respond to this compound-induced damage by releasing pro-inflammatory cytokines, which can exacerbate neuronal injury .

Experimental Findings

Numerous studies have employed this compound to investigate demyelination and remyelination processes. Key findings include:

- Demyelination Patterns : Histopathological analyses reveal that this compound induces significant demyelination in the corpus callosum of mice. The extent of demyelination varies based on this compound formulation and dosage .

- Cellular Responses : Following this compound treatment, there is a marked increase in microglial activation and astrocytosis. Specifically, microglia show morphological changes indicative of activation as early as one week post-exposure .

- Remyelination Capacity : Upon withdrawal of this compound, studies demonstrate that oligodendrocyte precursor cells (OPCs) proliferate and differentiate into mature oligodendrocytes, facilitating remyelination. However, chronic exposure can impair this regenerative capacity .

Data Tables

The following table summarizes key experimental results from various studies on this compound:

Case Studies

- Histopathological Analysis : In a comparative study involving different this compound formulations, researchers observed that while all formulations induced demyelination, some exhibited weaker pathological responses than others. This variability underscores the importance of formulation purity and composition in experimental outcomes .

- Neuroinflammatory Response : A study focusing on cytokine profiles during this compound-induced demyelination revealed significant changes in T cell populations and cytokine expression over time. The findings suggest that understanding immune responses is crucial for developing therapeutic strategies targeting MS .

- Remyelination Dynamics : Research has shown that following a six-week this compound regimen, mice demonstrated acute neurodegeneration but full recovery upon diet removal. Conversely, extending the exposure to twelve weeks resulted in chronic conditions where remyelination was not observed even after withdrawal .

Propiedades

IUPAC Name |

N,N'-bis(cyclohexylideneamino)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRJIHMZAQEUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C(=O)NN=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861909 | |

| Record name | Cuprizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-81-0 | |

| Record name | Cuprizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprizone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprizone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-bis(2-cyclohexylidenehydrazide) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-oxalylbis(cyclohexanone hydrazone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N16U7E0AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.